5-Methyl-2-nitrophenol

Description

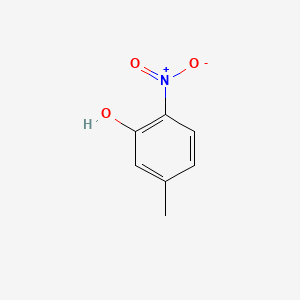

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXUSSVLFOBRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220261 | |

| Record name | 6-Nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-38-9 | |

| Record name | 5-Methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B5EO9752 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-nitrophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-Methyl-2-nitrophenol (CAS No: 700-38-9). This document consolidates essential data, detailed experimental protocols, and structural visualizations to support research, development, and application activities involving this compound.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is an organic aromatic compound characterized by a phenol (B47542) ring substituted with a methyl group and a nitro group.[1] The compound is sparingly soluble in water but shows greater solubility in organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Yellow to greenish crystalline chunks or solid | [4] |

| Melting Point | 53-56 °C | [4][5] |

| CAS Number | 700-38-9 | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 6-Nitro-m-cresol, 3-Hydroxy-4-nitrotoluene, 2-Nitro-5-methylphenol | [2][5] |

Structural Information

The structural identity of this compound is well-defined by various chemical informatics identifiers.

| Identifier Type | Identifier | Source |

| SMILES | Cc1ccc(c(O)c1)--INVALID-LINK--=O | [5] |

| InChI | 1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | [1][2] |

| InChIKey | NQXUSSVLFOBRSE-UHFFFAOYSA-N | [1][2] |

digraph "5-Methyl-2-nitrophenol_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=10, style="filled", shape="plaintext", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", penwidth=1.0];// Nodes for the benzene (B151609) ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes O1 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; N1 [label="N", fontcolor="#4285F4"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; C7 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H_ring1 [label="H"]; H_ring2 [label="H"]; H_ring3 [label="H"];

// Edges for the benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Edges for substituents C1 -- O1 [label=""]; O1 -- H1 [label=""]; C2 -- N1 [label=""]; N1 -- O2 [label=""]; N1 -- O3 [label=""]; C5 -- C7 [label=""]; C7 -- H2 [label=""]; C7 -- H3 [label=""]; C7 -- H4 [label=""]; C3 -- H_ring1 [label=""]; C4 -- H_ring2 [label=""]; C6 -- H_ring3 [label=""];

// Positioning the nodes {rank=same; C1; C6; O1; H1;} {rank=same; C2; C5; N1; O2; O3; C7; H2; H3; H4;} {rank=same; C3; C4; H_ring1; H_ring2;} {rank=same; H_ring3;}

}

Experimental Protocols

Synthesis of this compound via Nitration of m-Cresol (B1676322)

A common method for the synthesis of this compound is the direct nitration of m-cresol. A selective method involves a "one-pot" procedure that proceeds through sulfonation, nitration, and subsequent hydrolysis and desulfonation to yield the desired product with high selectivity.

Materials:

-

m-Cresol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Sulfonation: In a reaction vessel equipped with a stirrer and cooling bath, slowly add m-cresol to an excess of concentrated sulfuric acid while maintaining a low temperature.

-

Nitration: Cool the reaction mixture to -5 to 0°C. A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution. The temperature should be carefully controlled to prevent side reactions.

-

Hydrolysis and Desulfonation: After the addition is complete, the reaction mixture is carefully poured into a vigorously boiling solution of dilute sulfuric acid. The mixture is refluxed until the evolution of nitrogen ceases.

-

Workup: The reaction mixture is cooled, and the crude product precipitates. The solid is collected by filtration and washed with cold water.

-

Purification: The crude this compound can be purified by recrystallization. An appropriate solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The exact chemical shifts can vary depending on the solvent used.

Expected ¹H NMR Spectral Data:

-

Methyl Protons (-CH₃): A singlet peak.

-

Aromatic Protons (-C₆H₃-): Multiple signals in the aromatic region, with splitting patterns determined by the substitution on the benzene ring.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature dependent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Key IR Absorption Bands:

-

O-H Stretch (phenolic): A broad band, typically in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

-

N-O Stretch (nitro group): Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 153.

-

Major Fragmentation Peaks: Fragmentation patterns for nitrophenols can be complex, but may involve the loss of the nitro group (-NO₂) or other fragments from the aromatic ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to 5-Methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-2-nitrophenol (CAS No. 700-38-9), a versatile chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 6-Nitro-m-cresol, is an organic aromatic compound.[1][2] It is characterized by a phenol (B47542) ring substituted with a methyl group and a nitro group.

Synonyms:

Physicochemical Properties

The properties of this compound are summarized in the table below. It typically appears as a yellow to green crystalline solid with a slight phenolic odor.[1] It has limited solubility in water but is more soluble in organic solvents like ethanol (B145695) and acetone (B3395972).[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| Melting Point | 53-56 °C | [4] |

| Flash Point | 109 °C (228.2 °F) | [4] |

| Appearance | Yellow to greenish crystalline chunks or solid | [1] |

| InChI Key | NQXUSSVLFOBRSE-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=CC=C(C(O)=C1)--INVALID-LINK--=O | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nitration of m-cresol (B1676322).[1] Careful control of reaction conditions is necessary to achieve good yield and selectivity.

Experimental Protocol: Nitration of m-Cresol

This protocol is a general method for the nitration of phenols and can be adapted for the synthesis of this compound from m-cresol.

Materials:

-

m-Cresol

-

Nitric acid

-

Sulfuric acid (catalyst)

-

Acetone (solvent)

-

Silica-supported Al(NO₃)₃·9H₂O (alternative nitrating agent)

-

Ethyl acetate (B1210297)

-

Deionized water

Procedure:

-

Dissolve 1 mmol of m-cresol in 5 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add 1 mmol of silica-supported Al(NO₃)₃·9H₂O to the solution. Alternatively, a mixture of nitric acid and sulfuric acid can be used under controlled temperature conditions.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove the silica (B1680970) support.

-

Wash the residue with ethyl acetate (2 x 5 mL).

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography over silica gel.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Applications in Chemical Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides.[1]

Intermediate for Pharmaceuticals and Specialty Chemicals

-

Benzoxazine Derivatives: It serves as a precursor in the synthesis of antifungal benzoxazine-3-(4H)-one derivatives.[5]

-

Levofloxacin Precursors: The compound is also utilized in the preparation of precursors for the antibiotic Levofloxacin.[5]

-

3-methoxy-4-nitrotoluene: this compound can be used to synthesize 3-methoxy-4-nitrotoluene, another chemical intermediate.[4][6]

Precursor for the Pesticide Fenitrothion

A significant application of this compound is in the production of the organophosphate insecticide, Fenitrothion. Although the direct precursor is its isomer, 3-methyl-4-nitrophenol, understanding the overall synthesis provides context for the importance of nitrated cresols. The general pathway involves the reaction of a nitrocresol with O,O-dimethylthiophosphoryl chloride.

Conceptual Synthesis Pathway Involving a Nitrocresol Intermediate

Caption: Role of nitrocresols in Fenitrothion synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this chemical.[4] It should be stored in a combustible corrosive hazardous materials area.[4]

Conclusion

This compound is a key chemical building block with significant applications in the pharmaceutical, agrochemical, and dye industries. Its synthesis via the nitration of m-cresol is a well-established process, though requiring careful control. Understanding its properties, synthesis, and safe handling procedures is crucial for its effective and safe utilization in research and industrial settings.

References

Spectroscopic data of 5-Methyl-2-nitrophenol (1H NMR, 13C NMR, FT-IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-nitrophenol, a key chemical intermediate in various synthetic pathways. The following sections detail its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.60 | s | -OH |

| 7.97 | d | H-3 |

| 6.93 | d | H-4 |

| 6.78 | s | H-6 |

| 2.39 | s | -CH₃ |

Note: Coupling constants (J) are not explicitly provided in the source data. The assignments are based on established substituent effects on the chemical shifts of aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (predicted)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 - 160.0 | C-2 (C-NO₂) |

| 140.0 - 145.0 | C-5 (C-CH₃) |

| 135.0 - 140.0 | C-1 (C-OH) |

| 125.0 - 130.0 | C-4 |

| 120.0 - 125.0 | C-6 |

| 115.0 - 120.0 | C-3 |

| 20.0 - 25.0 | -CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet/Nujol Mull

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1620 | Strong | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1270 | Medium | C-O stretch (phenolic) |

| ~820 | Strong | C-H out-of-plane bend |

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Specific experimental UV-Vis data for this compound is limited. The following data is based on the analysis of related nitrophenol compounds in methanol (B129727).

Solvent: Methanol (expected)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~280 | - | π → π |

| ~350 | - | n → π |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

General Workflow for Spectroscopic Analysis

General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a suitable frequency (e.g., 400 MHz for ¹H) is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, typically methanol or ethanol. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is first zeroed using a cuvette containing the pure solvent (blank). The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 200-500 nm).

-

Data Processing: The wavelength of maximum absorbance (λmax) is determined from the spectrum of a dilute solution. A calibration curve of absorbance versus concentration can be plotted if quantitative analysis is required.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship in interpreting NMR data for structural elucidation.

Logical workflow for NMR data interpretation leading to structural elucidation.

A Theoretical and Quantum Chemical Insight into 5-Methyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-nitrophenol, a substituted aromatic compound, holds significance in various chemical and pharmaceutical domains. A comprehensive understanding of its molecular structure, electronic properties, and vibrational behavior is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides an in-depth overview of the theoretical studies and quantum chemical calculations pertinent to this compound. While direct and extensive computational studies on this specific isomer are limited in published literature, this guide synthesizes available experimental data and draws upon computational methodologies and findings from closely related nitrophenol derivatives to present a coherent and predictive analysis. This document outlines the standard computational protocols for geometry optimization, vibrational frequency analysis, and frontier molecular orbital characterization, supported by tabulated data and workflow visualizations to serve as a valuable resource for researchers in the field.

Introduction

This compound (C₇H₇NO₃) is an organic compound featuring a phenol (B47542) ring substituted with a methyl group and a nitro group.[1][2] Its chemical structure gives rise to interesting electronic and spectroscopic properties, making it a subject of interest for both fundamental and applied research. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of such compounds at the atomic level. These computational methods allow for the prediction of optimized molecular geometries, vibrational spectra (FT-IR and Raman), and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and potential applications.[3]

This guide will detail the theoretical framework and computational approaches for studying this compound, present available experimental data, and provide illustrative computational data from analogous molecules to fill the current gaps in the literature.

Molecular Structure and Geometry Optimization

The first step in any quantum chemical investigation is the determination of the molecule's most stable three-dimensional conformation, its optimized geometry. This is typically achieved by finding the minimum energy structure on the potential energy surface.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization of organic molecules like this compound involves the use of Density Functional Theory (DFT).

Methodology:

-

Initial Structure Input: A plausible 3D structure of this compound is created using molecular modeling software.

-

Computational Method: The DFT method is selected. A widely used functional for such systems is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[3]

-

Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. The 6-31G* or a larger basis set like 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[3]

-

Optimization Algorithm: An energy minimization algorithm, such as the Berny optimization, is used to iteratively adjust the atomic coordinates until a stationary point on the potential energy surface is located.

-

Frequency Calculation: A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Optimized Geometrical Parameters

Table 1: Representative Optimized Geometrical Parameters (m-nitrophenol) [3]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C2-C3 | 1.387 | C1-C2-C3 | 120.3 |

| C3-C4 | 1.391 | C2-C3-C4 | 119.8 |

| C4-C5 | 1.389 | C3-C4-C5 | 120.1 |

| C5-C6 | 1.393 | C4-C5-C6 | 120.0 |

| C1-C6 | 1.396 | C5-C6-C1 | 120.3 |

| C1-O1 | 1.362 | C2-C1-O1 | 122.1 |

| O1-H1 | 0.965 | C6-C1-O1 | 118.4 |

| C3-N1 | 1.475 | C2-C3-N1 | 119.2 |

| N1-O2 | 1.231 | C4-C3-N1 | 118.9 |

| N1-O3 | 1.231 | O2-N1-O3 | 123.4 |

Note: The data presented is for m-nitrophenol as a representative example. Specific values for this compound would require a dedicated computational study.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their intensities, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Analysis

Methodology:

-

Optimized Geometry: The previously optimized molecular geometry is used as the starting point.

-

Frequency Calculation: A harmonic frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*) as the geometry optimization.

-

Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.

-

Visualization: The vibrational modes are visualized to understand the nature of the atomic motions for each frequency.

Experimental and Theoretical Vibrational Frequencies

The National Institute of Standards and Technology (NIST) provides experimental IR spectral data for this compound.[1] A detailed theoretical assignment of these vibrational modes requires a specific computational study. However, Table 2 provides a list of significant experimental IR peaks for this compound and representative theoretical assignments for key functional groups based on studies of similar nitrophenol compounds.

Table 2: Experimental IR Peaks and Representative Vibrational Assignments

| Experimental IR Peak (cm⁻¹) (NIST)[1] | Tentative Assignment (based on related compounds) |

| ~3400 | O-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~2950 | Methyl C-H stretching |

| ~1580 | Aromatic C=C stretching |

| ~1530 | Asymmetric NO₂ stretching |

| ~1340 | Symmetric NO₂ stretching |

| ~1250 | C-O stretching |

| ~1100 | In-plane C-H bending |

| ~830 | Out-of-plane C-H bending |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Computational Protocol for HOMO-LUMO Analysis

Methodology:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry of this compound at a chosen level of theory (e.g., B3LYP/6-31G*).

-

Orbital Energy Extraction: The energies of all molecular orbitals, including the HOMO and LUMO, are obtained from the output of the calculation.

-

HOMO-LUMO Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

-

Visualization: The 3D distributions of the HOMO and LUMO are plotted to identify the regions of the molecule involved in electron donation and acceptance.

Representative Electronic Properties

Specific HOMO and LUMO energies for this compound require a dedicated calculation. Table 3 presents representative HOMO, LUMO, and energy gap values for related nitrophenol compounds to illustrate the expected range and provide a basis for comparison. These calculations are typically performed using DFT at the B3LYP level with a 6-31G** or similar basis set.[4]

Table 3: Representative Frontier Molecular Orbital Energies of Related Nitrophenols

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Nitrophenol | -6.8 | -2.5 | 4.3 |

| 4-Nitrophenol | -7.0 | -2.8 | 4.2 |

| m-Nitrophenol | -7.1 | -2.6 | 4.5 |

Note: These values are for illustrative purposes and are based on calculations for related nitrophenol isomers. The presence and position of the methyl group in this compound will influence these energies.

Visualizing the Computational Workflow

The logical flow of a theoretical and quantum chemical analysis of a molecule like this compound can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from initial structure definition to the calculation of various molecular properties.

Conclusion and Future Outlook

This technical guide has outlined the standard theoretical and quantum chemical methodologies for the comprehensive study of this compound. While a dedicated and detailed computational investigation of this specific isomer is not yet prevalent in the scientific literature, the protocols for geometry optimization, vibrational analysis, and frontier molecular orbital characterization are well-established and have been successfully applied to numerous related compounds. The provided illustrative data from these related molecules, alongside the available experimental data for this compound, offers a strong foundation for future research.

A dedicated computational study on this compound using the methods described herein would be invaluable. Such a study would provide precise geometrical parameters, a definitive assignment of its vibrational spectra, and accurate electronic properties. This information would not only enhance the fundamental understanding of this molecule but also facilitate its application in drug design, materials science, and other areas of chemical research. The workflow and protocols presented in this guide serve as a roadmap for such future investigations.

References

A Technical Guide to the Solubility and Melting Point of 5-Methyl-2-nitrophenol

This technical guide provides an in-depth overview of the solubility and melting point of 5-Methyl-2-nitrophenol (CAS No. 700-38-9), a significant compound in various chemical syntheses.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to support laboratory work and further research.

Core Properties of this compound

This compound, with the chemical formula C₇H₇NO₃, is an organic aromatic compound.[1][3] It presents as a yellow crystalline solid and is characterized by a phenolic ring substituted with both a methyl and a nitro functional group.[1] These groups significantly influence its chemical reactivity and physical properties, such as its acidic nature due to the hydroxyl group and its participation in electrophilic substitution reactions.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Solvents | Notes |

| Melting Point | 53-56 °C | Not Applicable | This is a literature-reported range. |

| Solubility | Sparingly Soluble | Water | The hydrophobic methyl group limits its solubility in water.[1] |

| Moderately Soluble | Polar Organic Solvents (e.g., Ethanol (B145695), Acetone) | Demonstrates better solubility in these solvents.[1][4] | |

| Higher Solubility | Organic Solvents | Generally more soluble in organic solvents than in water.[2] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are provided below. These protocols are standard procedures in organic chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[5] The capillary method is a common and reliable technique for this determination.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][7]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a powdered form.[6][8] Grind a small amount of the crystals into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.[7][8] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[8] The packed sample height should be approximately 2-3 mm.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7][8]

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating determination can be performed first to get a preliminary value.[5]

-

Accurate Determination: For an accurate measurement, begin heating the sample at a slow, controlled rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[5][8]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[5]

Solubility Determination

Solubility is a fundamental property that provides insights into the polarity and functional groups present in a molecule. The general principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]

Apparatus and Reagents:

-

Test tubes and a test tube rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Ethanol, Acetone, Diethyl ether, 5% aqueous Sodium Hydroxide (NaOH), 5% aqueous Hydrochloric Acid (HCl)

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.[10]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[10]

-

Mixing: After each addition, shake the test tube vigorously or use a vortex mixer for about 10-20 seconds to facilitate dissolution.[9][10]

-

Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. Partial dissolution indicates partial solubility.[9]

-

Systematic Testing:

-

Water: Begin by testing the solubility in water. The presence of a polar functional group is indicated by any degree of water solubility.[10]

-

Organic Solvents: Test the solubility in a range of organic solvents with varying polarities, such as ethanol and acetone.

-

Aqueous Acid/Base: Test the solubility in 5% HCl and 5% NaOH. Solubility in aqueous base (NaOH) is a strong indicator of an acidic functional group, like the phenol (B47542) in this compound.[10][11] Solubility in aqueous acid (HCl) would indicate a basic functional group.[10]

-

-

Recording Results: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.

Visualizations

The following diagrams illustrate the experimental workflows for determining the melting point and solubility of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 700-38-9: this compound | CymitQuimica [cymitquimica.com]

- 3. indiamart.com [indiamart.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

The Synthetic Versatility of 5-Methyl-2-nitrophenol: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-nitrophenol, also known as 6-nitro-m-cresol, is a pivotal aromatic intermediate in the landscape of modern organic synthesis. Its unique substitution pattern, featuring hydroxyl, nitro, and methyl groups, provides a versatile platform for a variety of chemical transformations. This technical guide details the core applications of this compound as a precursor in the synthesis of agrochemicals, pharmaceuticals, and dyes. We provide an in-depth review of its primary reactions, including nitro group reduction, O-alkylation, and its role in the formation of complex heterocyclic systems. This document includes detailed experimental protocols for key transformations, quantitative data tables for reaction optimization, and logical workflow diagrams to facilitate laboratory application.

Introduction and Physicochemical Properties

This compound (CAS No. 700-38-9) is a yellow crystalline solid that serves as a foundational building block in fine chemical manufacturing. The strategic placement of its functional groups allows for high regioselectivity in subsequent reactions, making it a valuable starting material for complex molecular architectures. Its utility is most prominent in the synthesis of its reduced form, 2-amino-5-methylphenol (B193566), which is a precursor to a wide array of compounds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 700-38-9 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 53-56 °C | |

| IUPAC Name | This compound | |

| Synonyms | 6-Nitro-m-cresol, 3-Hydroxy-4-nitrotoluene |

Synthesis of this compound

The primary industrial route to this compound is the direct nitration of m-cresol (B1676322). This electrophilic aromatic substitution must be carefully controlled to manage regioselectivity and prevent over-nitration or oxidation, which can lead to tarry byproducts.[3] The hydroxyl and methyl groups are both ortho-, para-directing, leading to a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol (B363926), and the desired 3-methyl-6-nitrophenol (this compound).[3]

Table 2: Typical Conditions for Nitration of m-Cresol

| Parameter | Condition | Expected Outcome | Reference(s) |

| Nitrating Agent | Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄) | Yields a mixture of isomers. | [4] |

| Temperature | -5 to 0 °C | Minimizes dinitration and oxidation. | [4] |

| Overall Yield | ~50% (mononitro isomers) | Direct nitration is often non-selective. | [4] |

Experimental Protocol: Nitration of m-Cresol

-

Preparation of Nitrating Mixture: In a flask maintained in an ice-salt bath, add concentrated sulfuric acid. While stirring vigorously, slowly add 1.05 molar equivalents of concentrated nitric acid, ensuring the temperature is kept below 5 °C.

-

Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer and thermometer, add 1.0 molar equivalent of m-cresol. Cool the flask to -5 °C.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred m-cresol over 1-2 hours. The internal temperature must be maintained between -5 °C and 0 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 60 minutes.

-

Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The precipitated nitro-cresol isomers are then isolated by filtration, washed with cold water, and can be separated by fractional crystallization or chromatography.

Core Synthetic Applications and Pathways

This compound is a versatile intermediate whose functional groups can be selectively transformed to build a variety of value-added molecules. The most common synthetic routes involve the reduction of the nitro group and reactions at the phenolic hydroxyl group.

Caption: Key synthetic transformations of this compound.

Reduction to 2-Amino-5-methylphenol

The most significant application of this compound is its reduction to 2-amino-5-methylphenol. This amine is a valuable precursor for pharmaceuticals and dyes.[1] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is the preferred industrial method due to high efficiency and clean conversion.[5][6]

Table 3: Representative Conditions for Catalytic Hydrogenation of Nitrophenols

| Parameter | Condition | Purpose | Reference(s) |

| Catalyst | 5-10% Pd/C or Raney Ni | Efficiently catalyzes nitro group reduction. | [5][6] |

| Hydrogen Source | H₂ gas (1-5 atm) or NaBH₄ | Provides the reducing equivalents. | [5][7] |

| Solvent | Methanol (B129727), Ethanol, Water | Solubilizes the substrate and facilitates reaction. | [6][7] |

| Temperature | 25-60 °C | Mild conditions prevent side reactions. | [8] |

| Yield | >95% (Typical) | High conversion is generally achieved. | [7] |

-

Setup: To a hydrogenation vessel (e.g., Parr apparatus), add this compound (1.0 eq), a suitable solvent like methanol (10-20 mL per gram of substrate), and 5% Pd/C catalyst (5-10 mol%).

-

Inerting: Seal the vessel and purge it three times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 2-4 atm). Stir the reaction mixture vigorously at room temperature (25-30 °C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by using TLC/GC analysis until the starting material is fully consumed.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 2-amino-5-methylphenol, which can be purified by recrystallization.

O-Alkylation Reactions

The phenolic hydroxyl group of this compound can be readily converted to an ether via Williamson ether synthesis. This transformation is useful for modifying the compound's properties or for introducing functionalities required in more complex molecules. Methylation using dimethyl sulfate (B86663) or dimethyl carbonate is a common example.[9][10]

-

Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetone (B3395972) or DMF.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.

-

Alkylation: Add dimethyl sulfate (1.1-1.2 eq) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

-

Workup: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which can be purified by chromatography or distillation.

Applications in Target Molecule Synthesis

Agrochemical Intermediates

While the isomer 3-methyl-4-nitrophenol is the direct precursor to the widely used insecticide Fenitrothion, this compound (3-methyl-6-nitrophenol) is a key intermediate for other important agrochemicals, such as the herbicide Metacrephos (O-ethyl N-s-butyl O-(3-methyl-6-nitrophenyl) phosphoramidothioate).[4][11] The synthesis involves the reaction of the phenolate (B1203915) with a suitable phosphoramidochloridothioate.

Caption: Isomer-specific pathways to agrochemical precursors.

Pharmaceutical Intermediates

The reduced product, 2-amino-5-methylphenol, is a valuable scaffold for pharmaceutical synthesis.[1] For example, it can be acetylated to form N-(2-hydroxy-4-methylphenyl)acetamide, a structure found in various biologically active compounds.

-

Setup: Dissolve 2-amino-5-methylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Acetylation: Add acetic anhydride (B1165640) (1.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC indicates the consumption of the starting amine.

-

Workup: Pour the reaction mixture into cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture.

Dye Synthesis

Aromatic amines are cornerstone intermediates in the dye industry. 2-Amino-5-methylphenol can be readily converted into a diazonium salt, which is a potent electrophile for azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to produce intensely colored azo dyes.[12][13]

-

Diazotization:

-

In a beaker, dissolve 2-amino-5-methylphenol (1.0 eq) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate vessel, prepare a solution of sodium nitrite (B80452) (NaNO₂, 1.05 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is complete after stirring for an additional 20-30 minutes. Use this solution immediately.

-

-

Coupling Reaction (with Phenol):

-

In a separate beaker, dissolve phenol (B47542) (1.0 eq) in a 10% sodium hydroxide (B78521) solution and cool to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline phenol solution. An intensely colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

-

-

Isolation:

-

Acidify the solution with dilute acetic acid to a pH of ~5-6 to fully precipitate the dye.

-

Collect the crude dye by vacuum filtration and wash with cold water.

-

Purify the dye by recrystallization from a suitable solvent, such as ethanol.

-

Conclusion

This compound is a high-value intermediate whose synthetic potential is realized through a series of well-established and reliable chemical transformations. Its primary derivatives, particularly 2-amino-5-methylphenol, provide direct access to a diverse range of products crucial to the agrochemical, pharmaceutical, and coloration industries. The protocols and data presented in this guide offer a robust framework for laboratory synthesis and process optimization, underscoring the continued importance of this versatile chemical building block.

References

- 1. scbt.com [scbt.com]

- 2. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 5-Methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of the discovery and historical synthesis of 5-Methyl-2-nitrophenol, a valuable intermediate in the production of dyes, agrochemicals, and pharmaceuticals. We will delve into the core methodologies for its preparation, present quantitative data in a comparative format, and provide detailed experimental protocols for key synthetic routes. Furthermore, this guide includes visualizations of the primary synthetic pathways to facilitate a comprehensive understanding of the chemical processes involved.

Historical Context: The Dawn of Nitration Chemistry

The synthesis of this compound, also known as 6-nitro-m-cresol, is rooted in the broader history of electrophilic aromatic substitution, a cornerstone of organic chemistry. While a single definitive "discovery" of this specific molecule is not attributed to one individual, its preparation emerged from the extensive investigations into the nitration of cresols that took place in the late 19th and early 20th centuries. Early methods for nitrating phenols and their derivatives were often characterized by a lack of regioselectivity, leading to mixtures of isomers.

The foundational method for synthesizing this compound involves the direct nitration of m-cresol (B1676322) using a mixture of nitric and sulfuric acids. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenolic ring. The position of the nitro group is directed by the activating, ortho-, para-directing hydroxyl and methyl groups of the cresol (B1669610) molecule. However, direct nitration of m-cresol typically yields a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and the desired 3-methyl-6-nitrophenol (this compound), along with dinitrated byproducts.[1][2]

Over the years, chemists have developed more refined methods to improve the yield and regioselectivity of this transformation. These include the use of protecting groups and alternative nitrating agents to steer the reaction towards the desired isomer.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: direct nitration of m-cresol and indirect methods involving the transformation of other functional groups.

Direct Nitration of m-Cresol

This is the most straightforward and historically significant method for the preparation of this compound. The reaction involves the treatment of m-cresol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups direct the incoming nitro group to the ortho and para positions relative to themselves. In the case of m-cresol, this leads to the formation of three possible mononitrated isomers.

Caption: Direct Nitration of m-Cresol Workflow.

Synthesis via Diazotization of 2-Methyl-5-nitroaniline (B49896)

An alternative route to synthesizing a specific isomer of methyl-nitrophenol involves the diazotization of the corresponding aminonitrotoluene, followed by hydrolysis of the diazonium salt. For the synthesis of 2-methyl-5-nitrophenol (B1294729), the starting material would be 2-methyl-5-nitroaniline. This method offers high regioselectivity as the positions of the methyl and nitro groups are already defined in the starting material.

The process begins with the dissolution of 2-methyl-5-nitroaniline in an acidic solution, typically sulfuric acid, followed by cooling. A solution of sodium nitrite (B80452) is then added to form the diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, yielding the desired 2-methyl-5-nitrophenol.[3]

Caption: Synthesis of 2-Methyl-5-nitrophenol via Diazotization.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of methyl-nitrophenol isomers.

Table 1: Direct Nitration of m-Cresol and its Derivatives

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Product(s) and Yield(s) | Reference |

| m-Cresol | HNO₃/H₂SO₄ | Glacial Acetic Acid | -5 to 0 | 30-60 min | Mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol. Yields vary with conditions. | [2] |

| m-Cresol | Silica supported Al(NO₃)₃·9H₂O | Acetone | 20 | 25 min | This compound (87%), 3-Methyl-4-nitrophenol (5%) | |

| Tri-m-tolyl phosphate | HNO₃/H₂SO₄ | - | - | - | 3-Methyl-4-nitrophenol (major product after hydrolysis) | [1] |

| Sulfonated tri-m-tolyl phosphate | HNO₃/H₂SO₄ | - | -5 to 0 | - | 3-Methyl-6-nitrophenol (major product after hydrolysis and desulfonation) | [1] |

Table 2: Synthesis of Methyl-Nitrophenols via Diazotization

| Starting Material | Reagents | Key Steps | Product | Yield | Reference |

| 2-Methyl-5-nitroaniline | 1. H₂SO₄, NaNO₂ 2. H₂O, H₂SO₄, heat | Diazotization followed by hydrolysis | 2-Methyl-5-nitrophenol | Not specified | [3] |

| m-Nitroaniline | 1. H₂SO₄, NaNO₂ 2. H₂O, H₂SO₄, heat | Diazotization followed by hydrolysis | m-Nitrophenol | 81-86% |

Detailed Experimental Protocols

Protocol 1: Direct Nitration of m-Cresol[2]

Materials:

-

m-Cresol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid (optional solvent)

-

Ice-salt bath

-

Three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a flask placed in an ice-salt bath, add the desired volume of concentrated sulfuric acid.

-

While stirring vigorously, slowly and dropwise add a molar equivalent of concentrated nitric acid.

-

Maintain the temperature below 5 °C throughout the addition.

-

-

Reaction Setup:

-

In a separate three-neck flask, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or use it neat.

-

Cool the flask to -5 °C in an ice-salt bath.

-

-

Nitration:

-

Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution.

-

Carefully monitor the internal temperature and maintain it between -5 °C and 0 °C. A rapid increase in temperature or the evolution of brown fumes (NO₂) indicates that the reaction is proceeding too quickly, and the addition rate should be reduced.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product mixture.

-

The solid product can be collected by filtration, washed with cold water, and then purified by techniques such as column chromatography or recrystallization to separate the isomers.

-

Protocol 2: Synthesis of 2-Methyl-5-nitrophenol from 2-Methyl-5-nitroaniline[3]

Materials:

-

2-Methyl-5-nitroaniline

-

10% Sulfuric Acid

-

Sodium Nitrite

-

Concentrated Sulfuric Acid

-

Water

-

Ice

Procedure:

-

Dissolution of the Aniline (B41778):

-

Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

-

Cool the solution to 0 °C to allow the aniline salt to separate out.

-

-

Diazotization:

-

With continuous stirring, add 18 g of solid sodium nitrite in small portions.

-

The completion of diazotization can be confirmed by a positive test on starch-iodide paper.

-

-

Hydrolysis:

-

Prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.

-

Add the diazonium salt solution at once to the refluxing acid solution.

-

Continue refluxing until the evolution of nitrogen gas ceases.

-

-

Isolation of the Product:

-

A solid will precipitate out of the solution.

-

Upon cooling to ambient temperature, collect the crude 2-methyl-5-nitrophenol by filtration and dry it.

-

Further purification can be achieved by recrystallization.

-

Conclusion

The synthesis of this compound represents a classic example of electrophilic aromatic substitution with a rich history tied to the development of industrial organic chemistry. While direct nitration of m-cresol remains a fundamental approach, the challenges associated with isomer separation have led to the development of more controlled and regioselective methods. The choice of synthetic route for researchers and drug development professionals will depend on factors such as the desired isomer purity, scale of the reaction, and the availability of starting materials. The detailed protocols and comparative data presented in this whitepaper serve as a comprehensive resource for understanding and implementing the synthesis of this important chemical intermediate.

References

5-Methyl-2-nitrophenol: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-nitrophenol is a readily available aromatic compound that serves as a valuable and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic substitution pattern, featuring a hydroxyl, a nitro, and a methyl group on the benzene (B151609) ring, allows for a range of chemical transformations leading to the formation of various heterocyclic systems. This technical guide explores the utility of this compound as a precursor, with a primary focus on the synthesis of benzoxazoles, quinolines, quinoxalines, and phenoxazines. Detailed experimental protocols for key transformations and quantitative data are provided to facilitate the practical application of these synthetic methodologies in research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to novel heterocyclic structures is, therefore, a cornerstone of modern medicinal and materials chemistry. This compound presents itself as an attractive starting material due to the synthetic handles offered by its functional groups. The nitro group can be readily reduced to an amino group, which is a key step in many cyclization reactions. The phenolic hydroxyl group can also participate in cyclization or be used to modulate the electronic properties of the molecule. This guide details the transformation of this compound into key intermediates and their subsequent conversion into valuable heterocyclic scaffolds.

The Gateway Reaction: Reduction of this compound to 2-Amino-5-methylphenol (B193566)

The conversion of the nitro group to an amino group is the pivotal first step in unlocking the potential of this compound as a precursor for a wide range of heterocyclic compounds. This reduction transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which is essential for most cyclization strategies.

A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methylphenol. The crude product can be purified further by recrystallization or column chromatography if necessary.

| Parameter | Value |

| Reactant | This compound |

| Product | 2-Amino-5-methylphenol |

| Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Pressure | 1-3 atm |

| Reaction Time | 2-6 hours |

| Yield | >95% |

Synthesis of Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. 2-Amino-5-methylphenol is an excellent precursor for the synthesis of 6-methyl-substituted benzoxazoles.

Condensation with Carboxylic Acids

A straightforward method for the synthesis of 2-substituted-6-methylbenzoxazoles is the condensation of 2-amino-5-methylphenol with carboxylic acids under dehydrating conditions.

Experimental Protocol: Synthesis of 2-Aryl-6-methylbenzoxazole

-

Reaction Mixture: In a round-bottom flask, combine 2-amino-5-methylphenol (1.0 eq.) and a substituted benzoic acid (1.1 eq.).

-

Dehydrating Agent: Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heating: Heat the mixture at a high temperature (typically 180-220 °C) for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2-Amino-5-methylphenol | Benzoic Acid | 2-Phenyl-6-methylbenzoxazole | PPA, 200 °C, 4h | 75-85% |

| 2-Amino-5-methylphenol | 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-6-methylbenzoxazole | PPA, 200 °C, 4h | 70-80% |

| 2-Amino-5-methylphenol | Acetic Acid | 2,6-Dimethylbenzoxazole | PPA, 180 °C, 3h | 80-90% |

Diagram of the synthetic workflow for Benzoxazoles:

Caption: Workflow for the synthesis of 2-substituted-6-methylbenzoxazoles.

Synthesis of Quinolines

Quinolines are a vital class of N-heterocycles found in numerous natural products and synthetic drugs, most notably the anti-malarial drug quinine. 2-Amino-5-methylphenol can be utilized in classic quinoline (B57606) syntheses to produce 6-methyl-substituted quinolines.

Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline.

Experimental Protocol: Skraup Synthesis of 6-Methylquinoline

-

Reaction Mixture: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2-amino-5-methylphenol with cooling.

-

Reagent Addition: To this mixture, add glycerol and a mild oxidizing agent (e.g., ferrous sulfate).

-

Heating: Gently heat the reaction mixture. The reaction is often exothermic and may become vigorous. Careful temperature control is crucial.

-

Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated base solution (e.g., sodium hydroxide).

-

Isolation: The quinoline product is often isolated by steam distillation. The distillate is then extracted with an organic solvent.

-

Purification: The organic extracts are dried, concentrated, and the crude product is purified by distillation or chromatography.

Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.

Experimental Protocol: Combes Synthesis of 2,4,6-Trimethylquinoline

-

Reaction Mixture: Mix 2-amino-5-methylphenol (1.0 eq.) with acetylacetone (B45752) (a β-diketone, 1.1 eq.).

-

Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heating: Heat the mixture, typically to around 100-140 °C, for a few hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize with a base (e.g., ammonia) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography or distillation.

| Synthesis | Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Skraup | 2-Amino-5-methylphenol | Glycerol | 6-Methylquinoline | H₂SO₄, FeSO₄, heat | 50-60% |

| Combes | 2-Amino-5-methylphenol | Acetylacetone | 2,4,6-Trimethylquinoline | H₂SO₄, 120 °C, 3h | 65-75% |

Diagram of the synthetic pathways to Quinolines:

Caption: Synthetic routes to 6-methyl-substituted quinolines.

Synthesis of Other Heterocyclic Systems

Quinoxalines

Quinoxalines are bicyclic heterocycles containing a pyrazine (B50134) ring fused to a benzene ring. They are synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. To utilize 2-amino-5-methylphenol for quinoxaline (B1680401) synthesis, it must first be converted into a 4-methyl-1,2-phenylenediamine derivative. This can be achieved through nitration of an N-acylated 2-amino-5-methylphenol followed by reduction of the newly introduced nitro group. Once the diamine is obtained, condensation with a dicarbonyl compound like glyoxal (B1671930) or biacetyl will yield the corresponding 6-methylquinoxaline.

Phenoxazines

Phenoxazines are tricyclic heterocyclic compounds with a wide range of applications, including as dyes and in medicinal chemistry. The synthesis of phenoxazines can be achieved through the oxidative cyclization of o-aminophenols. For example, 2-amino-5-methylphenol can react with itself under oxidative conditions or with other catechols or quinones to form substituted phenoxazines. A notable example is the reaction of 2-amino-5-methylphenol with bovine hemoglobin, which results in the formation of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, a compound with reported antiviral activity.[1][2]

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The primary synthetic strategy involves the reduction of the nitro group to an amine, which then serves as a key nucleophile in various cyclization reactions. This guide has provided detailed experimental protocols and quantitative data for the synthesis of benzoxazoles and quinolines. Furthermore, it has outlined the synthetic pathways to other important heterocyclic systems like quinoxalines and phenoxazines. The methodologies described herein offer a robust platform for the generation of novel heterocyclic libraries for drug discovery and materials science applications.

References

Thermochemical Properties of 5-Methyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined and computationally estimated thermochemical properties of 5-Methyl-2-nitrophenol (CAS No: 700-38-9). The data is presented in a structured format to facilitate its use in research, drug development, and scientific applications. Detailed experimental protocols for the key analytical techniques employed in determining these properties are also outlined.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Phase Transition and Enthalpy Data

| Property | Value | Units | Method | Reference |

| Melting Point (Tfus) | 327.8 | K | Not specified | Buchowski, Domanska, et al., 1975[1] |

| 53-56 | °C | Not specified | Sigma-Aldrich[2] | |

| Enthalpy of Fusion (ΔfusH) | 20.79 | kJ/mol | Differential Scanning Calorimetry (DSC) | Acree, 1991[1] |

| Enthalpy of Vaporization (ΔvapH°) | 62.8 ± 0.5 | kJ/mol | Gas Saturation | Heintz, Kapteina, et al., 2007[1] |

Table 2: Calculated Thermochemical Properties

| Property | Value | Units | Method | Source |

| Standard Enthalpy of Formation (Gas Phase, ΔfH°gas) | -150.82 | kJ/mol | Joback Method | Cheméo[3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -8.23 | kJ/mol | Joback Method | Cheméo[3] |

Note: The values in Table 2 are computationally estimated and have not been experimentally verified.

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise experimental techniques. The following sections detail the general methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] This method is widely used to determine the enthalpy of fusion of organic compounds.[5]

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard with a known melting point and enthalpy of fusion, such as indium.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then increased at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The instrument records the difference in heat flow between the sample and the reference as a function of temperature. The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid or liquid with low volatility. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

General Protocol:

-

Sample Preparation: A known mass of this compound is placed into a Knudsen cell, which is a small container with a precisely dimensioned small orifice.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

-

Measurement: The mass loss of the sample over a specific period is measured using a sensitive microbalance. This mass loss is due to the effusion of the vapor through the orifice.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-